REACTION_SMILES
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[C:1](#[CH:2])[c:3]1[cH:4][nH:5][c:6]2[n:7][cH:8][n:9][cH:10][c:11]12.[CH3:14][CH2:15][OH:16].[H:12][H:13].[OH-:17].[OH-:19].[Pd+2:18]>>[CH2:1]([CH3:2])[c:3]1[cH:4][nH:5][c:6]2[n:7][cH:8][n:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#Cc1c[nH]c2ncncc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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|
Type
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product
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Smiles
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CCc1c[nH]c2ncncc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |